molecular formula C8H6F2N4O2S B3259155 N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide CAS No. 313963-94-9

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide

Cat. No.: B3259155
CAS No.: 313963-94-9
M. Wt: 260.22 g/mol
InChI Key: JUDUAPGNNYFUFY-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring and a difluorophenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 2,6-difluoroaniline with 1H-1,2,4-triazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can interfere with metabolic pathways, leading to the inhibition of microbial growth or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-methylsulfonamide
  • N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-ethylsulfonamide

Uniqueness

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific combination of a triazole ring and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4O2S/c9-5-2-1-3-6(10)7(5)14-17(15,16)8-11-4-12-13-8/h1-4,14H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDUAPGNNYFUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028269
Record name N-(2,6-Difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Reactant of Route 2
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N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Reactant of Route 3
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N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Reactant of Route 4
N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Reactant of Route 5
N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide
Reactant of Route 6
N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide

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